![molecular formula C20H16F3NO3 B11950986 N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide CAS No. 620541-12-0](/img/structure/B11950986.png)
N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide
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Overview
Description
N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a trifluoromethylphenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with 2-(trifluoromethyl)benzoyl chloride to form an intermediate amide. This intermediate is then subjected to cyclization reactions to form the furan ring, resulting in the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amides or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H16F3N\O3
- Molecular Weight : 375.3 g/mol
- IUPAC Name : N-(4-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
- CAS Number : 620541-12-0
The compound features an ethoxyphenyl group, a trifluoromethylphenyl group, and a furan ring, which contribute to its distinct chemical reactivity and biological properties.
Organic Synthesis
N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide serves as a versatile building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules through various reactions such as oxidation, reduction, and substitution.
Reaction Type | Common Reagents | Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Oxidized derivatives (carboxylic acids, ketones) |
Reduction | Lithium aluminum hydride | Reduced amides or alcohols |
Substitution | Halogens (e.g., bromine) | Halogenated or nitrated derivatives |
The compound has been investigated for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.
- Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential application in treating inflammatory diseases. The modulation of NF-kB signaling pathways has been identified as a key mechanism.
Antimicrobial Efficacy Study
- Objective : Evaluate antimicrobial activity against common pathogens.
- Methodology : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited zones of inhibition comparable to standard antibiotics, indicating strong potential.
Anti-inflammatory Study
- Objective : Assess anti-inflammatory properties in a murine model.
- Methodology : Mice were treated with varying doses before inflammation induction using lipopolysaccharide (LPS).
- Results : Significant reduction in paw edema and cytokine levels was observed, supporting potential use in inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Ethoxyphenyl)-2,2,2-trifluoroacetamide: Shares the ethoxyphenyl and trifluoromethyl groups but lacks the furan ring.
N-(4-Methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide is unique due to the presence of both the ethoxyphenyl and trifluoromethylphenyl groups, along with the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide, with the CAS number 620541-12-0, is a compound that has garnered attention in scientific research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Property | Details |
---|---|
Molecular Formula | C20H16F3NO3 |
Molecular Weight | 375.3 g/mol |
IUPAC Name | N-(4-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
CAS Number | 620541-12-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its penetration through cellular membranes. Once inside the cell, it can modulate various signaling pathways, leading to diverse biological effects including antimicrobial and anti-inflammatory activities.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases. The exact pathways involved include modulation of NF-kB signaling and reduction of oxidative stress markers .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against common pathogens.
- Methodology : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.
- Results : The compound showed zones of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory properties in a murine model.
- Methodology : Mice were treated with varying doses of the compound before induction of inflammation using lipopolysaccharide (LPS).
- Results : Significant reduction in paw edema and cytokine levels was observed, supporting its potential use in inflammatory conditions .
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(4-Ethoxyphenyl)-2,2,2-trifluoroacetamide | Lacks furan ring; less lipophilic | Moderate antimicrobial |
N-(4-Methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide | Similar structure but different substituents | Enhanced anti-inflammatory |
The presence of both ethoxy and trifluoromethyl groups in this compound contributes to its distinct chemical behavior and biological activities compared to these similar compounds.
Properties
CAS No. |
620541-12-0 |
---|---|
Molecular Formula |
C20H16F3NO3 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16F3NO3/c1-2-26-14-9-7-13(8-10-14)24-19(25)18-12-11-17(27-18)15-5-3-4-6-16(15)20(21,22)23/h3-12H,2H2,1H3,(H,24,25) |
InChI Key |
OUSVUVIEQJAQRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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